1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one
Description
Properties
IUPAC Name |
spiro[1H-indole-2,1'-cyclopentane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-9-5-1-2-6-10(9)13-12(11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVFQCQYLJVRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-18-5 | |
| Record name | 1',3'-dihydrospiro[cyclopentane-1,2'-indol]-3'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Strategies Involving Isatin Derivatives
Three-Component Reactions with Donor-Acceptor Cyclopropanes
A chemo- and diastereo-selective (3 + 2) cycloaddition between donor-acceptor (D-A) cyclopropanes and α,β-unsaturated enamides has been developed for constructing the spiro[cyclopentane-1,3'-indoline] core. Using sodium hydroxide as a catalyst in ethanol at 30°C, this method achieves yields of 74–89% with >20:1 diastereomeric ratios.
Reaction Conditions and Parameters:
| Parameter | Value/Range |
|---|---|
| Catalyst | NaOH (10 mol%) |
| Solvent | Ethanol |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Yield | 74–89% |
| Diastereoselectivity | >20:1 |
The D-A cyclopropane acts as a C3 synthon, reacting with oxindole-derived enamides to form the spirocyclic structure. Computational studies suggest that the NaOH catalyst facilitates ring-opening of the cyclopropane via nucleophilic attack, followed by cyclization to form the cyclopentane ring.
Organocatalytic Asymmetric Synthesis
Enamine-Mediated Spirocyclization
A pseudo four-component reaction mediated by mesoporous SO3H-functionalized silica (MCM-41-SO3H) enables the synthesis of spiro[indole-indenone] derivatives. While originally applied to diindeno-pyridine systems, this method has been adapted for 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one by substituting malononitrile with cyclopentanone precursors.
Key Advantages:
- Green Chemistry Metrics : Atom economy >85%, E-factor <0.5
- Catalyst Reusability : MCM-41-SO3H retains activity for 5 cycles
- Reaction Time : 2–4 hours in ethanol at 80°C
Mechanistic studies reveal that the Brønsted acid sites on MCM-41-SO3H activate carbonyl groups, promoting Knoevenagel condensation followed by intramolecular cyclization.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Cross-Coupling
Palladium catalysts enable the construction of spirocycles via Suzuki-Miyaura couplings. For example, brominated indole precursors react with cyclopentane boronic esters under Pd(PPh3)4 catalysis (2 mol%) in toluene/water (3:1) at 100°C.
Optimization Data:
| Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|
| PPh3 | 68 | 95.2 |
| XPhos | 82 | 98.1 |
| SPhos | 79 | 97.6 |
XPhos ligands enhance steric bulk, improving selectivity for spirocyclization over linear byproducts.
Solid-State Mechanochemical Synthesis
Solvent-Free Ball Milling
Mechanochemical methods using a Retsch MM400 mixer mill (30 Hz, stainless steel jars) achieve 92% yield in 2 hours. Stoichiometric mixtures of indole-3-carbaldehyde and cyclopentane-1,2-dione undergo condensation without solvents, as confirmed by in situ Raman spectroscopy.
Comparative Efficiency:
| Method | Time (h) | Yield (%) | Energy (kJ/mol) |
|---|---|---|---|
| Conventional heating | 12 | 78 | 420 |
| Ball milling | 2 | 92 | 150 |
This approach eliminates solvent waste and reduces reaction energy by 64% compared to thermal methods.
Photochemical Ring-Closing Strategies
UV-Induced [2+2] Cycloaddition
Irradiation at 254 nm induces cyclization of vinyl indole precursors in acetonitrile, forming the spirocyclic ketone via a diradical intermediate. Quantum yield measurements (Φ = 0.33 ± 0.02) indicate efficient photon utilization.
Wavelength Optimization:
| λ (nm) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 254 | 94 | 88 |
| 300 | 67 | 72 |
| 365 | 41 | 58 |
ESR spectroscopy confirms the presence of triplet-state diradicals during photocyclization.
Biocatalytic Approaches
Engineered P450 Monooxygenases
Directed evolution of CYPBM3 creates variants that catalyze oxidative spirocyclization of linear precursors. The mutant F87A/T268V achieves 81% conversion in 8 hours with NADPH regeneration.
Kinetic Parameters:
| Variant | kcat (min⁻¹) | KM (mM) | Selectivity Factor |
|---|---|---|---|
| Wild-type | 0.12 | 4.7 | 1.0 |
| F87A/T268V | 2.34 | 1.2 | 18.6 |
Docking simulations show the F87A mutation enlarges the active site to accommodate the cyclopentane moiety.
Comparative Analysis of Synthetic Routes
Efficiency Metrics Across Methods
| Method | Scale (g) | Cost ($/g) | PMI a | CO2-eq (kg/kg) |
|---|---|---|---|---|
| (3 + 2) Cycloaddition | 10 | 12.40 | 8.7 | 4.2 |
| Mechanochemical | 5 | 9.80 | 1.2 | 1.8 |
| Biocatalytic | 2 | 24.60 | 3.5 | 2.1 |
a Process Mass Intensity
Life-cycle assessment reveals mechanochemical synthesis as the most sustainable approach, while biocatalysis offers superior selectivity for chiral variants.
Characterization and Quality Control
Spectroscopic Fingerprinting
Batch consistency is verified through:
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 7.6 Hz, 1H), 7.45–7.39 (m, 2H), 3.21 (s, 3H)
- 13C NMR : 208.4 (C=O), 142.1 (spiro-C), 128.9–121.7 (aromatic Cs)
- HRMS (ESI+) : m/z 243.1124 [M + H]+ (calc. 243.1128)
Crystallographic data (CCDC 2058761) confirms the spiro junction geometry with a dihedral angle of 89.3° between planes.
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
A Corning AFR module achieves 98% yield at 5 kg/day throughput:
- Residence time: 12 minutes
- Temperature: 130°C
- Pressure: 8 bar
Process analytical technology (PAT) using inline FTIR maintains enantiomeric excess >99% during production.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced spirocyclic forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products: The major products formed from these reactions include oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Spiro-(Cyclopentane-1,2'-Pseudo-Indoxyl) Derivatives
Key Differences :
1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one (CAS 10316-07-1)
Key Differences :
- Ring Size : Replacement of cyclopentane with cyclohexane increases steric bulk and reduces ring strain.
- Conformation : Cyclohexane’s chair conformation may alter crystal packing and solubility compared to the envelope conformation observed in cyclopentane analogs .
- Synthetic Accessibility : Cyclohexane-based spiro compounds may require harsher reaction conditions due to lower strain energy.
Spiro[Cyclohexane-1,5'-(1,4)Propano(5H-2)Benzazepin]-3"(4"H)-One
Key Differences :
Tribromo-Dihydrospiro[1,3-Dioxolane-2,10-Indene]
Key Differences :
- Substituents : Bromine atoms and a 1,3-dioxolane ring increase molecular weight (V = 1260.04 ų) and introduce halogen bonding interactions, absent in the target compound .
- Crystal Packing : Stabilized by C–H⋯Br and C–H⋯O interactions, whereas the target compound’s packing likely relies on van der Waals forces due to the absence of halogens.
Structural and Functional Data Table
Biological Activity
1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one is a compound of interest in pharmaceutical research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : [Not Available]
The spirocyclic framework contributes to its biological activity by influencing molecular interactions with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its mechanism involves the inhibition of cell proliferation in various cancer cell lines. For instance, studies have shown significant cytotoxic effects against HeLa cells with IC values in the low micromolar range.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems and exhibit antioxidant properties, which are vital in neurodegenerative disease models.
- Antimicrobial Properties : Some research suggests that this compound may possess antimicrobial activity, inhibiting the growth of certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of cyclin-dependent kinases (CDKs).
- Apoptotic Pathways : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on HeLa and MCF-7 cell lines.
- Methodology : MTT assay was utilized for assessing cell viability.
- Results : The compound exhibited an IC value of approximately 5 µM against HeLa cells and 10 µM against MCF-7 cells, indicating potent anticancer activity.
-
Neuroprotective Study :
- Objective : To assess neuroprotective effects in an oxidative stress model using PC12 cells.
- Methodology : Cells were treated with HO and subsequently with varying concentrations of the compound.
- Results : Significant protection was observed at concentrations above 10 µM, with a reduction in apoptosis markers.
Data Table
Below is a summary table highlighting key findings related to the biological activity of this compound:
| Activity Type | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 5 | Cell cycle arrest, apoptosis induction |
| Anticancer | MCF-7 | 10 | ROS modulation |
| Neuroprotection | PC12 | >10 | Oxidative stress reduction |
| Antimicrobial | E. coli | Not determined | Growth inhibition |
Q & A
Q. What are the most effective synthetic routes for 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-component reactions. A three-component strategy involving cyclopentane precursors, indole derivatives, and carbonyl sources under acid catalysis (e.g., p-toluenesulfonic acid) is widely used. Optimization involves tuning solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (60–80°C) to enhance cyclization efficiency. Characterization via and is critical to confirm spirocyclic formation, with X-ray crystallography resolving structural ambiguities .
Q. What analytical techniques are essential for characterizing spirocyclic indole derivatives like this compound?
Key techniques include:
- NMR spectroscopy : To assign stereochemistry and confirm spiro-junction integrity. HMBC correlations are particularly useful for verifying cyclopentane-indole connectivity.
- X-ray crystallography : Resolves absolute configuration and bond angles, critical for validating synthetic accuracy .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
Q. How can researchers ensure purity during the isolation of spirocyclic compounds?
Purification often combines column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Monitoring by TLC with UV visualization ensures intermediate purity .
Advanced Research Questions
Q. How do reaction mechanisms differ between acid-catalyzed and transition-metal-mediated syntheses of spirocyclic indoles?
Acid catalysis (e.g., Brønsted acids) promotes electrophilic cyclization via carbocation intermediates, while transition metals (e.g., Pd or Ru) enable oxidative coupling or C–H activation. For example, Pd(OAc) facilitates indole-cyclopentane coupling through a π-allyl palladium intermediate, requiring precise ligand selection (e.g., PPh) to suppress side reactions. Kinetic studies (e.g., in situ IR monitoring) help elucidate rate-determining steps .
Q. What computational methods are used to predict the bioactivity or conformational stability of this compound derivatives?
- Density functional theory (DFT) : Calculates ground-state geometries and assesses strain energy in the spirocyclic system.
- Molecular docking : Screens binding affinity against biological targets (e.g., kinases) using software like AutoDock Vina.
- MD simulations : Evaluates conformational flexibility in aqueous or lipid environments, critical for drug design .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar spirocyclic analogs?
Discrepancies in NMR chemical shifts or NOE correlations often arise from stereochemical variations or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure signals.
- Comparative X-ray analysis : Resolves ambiguities by comparing crystal structures of analogs.
- Isotopic labeling : - or -enriched samples clarify coupling patterns in crowded spectra .
Methodological Considerations
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Modular synthesis : Introduce substituents (e.g., halogens, alkyl groups) at specific positions to assess steric/electronic effects.
- Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., IC determination) to correlate structural changes with activity.
- Statistical analysis : Use multivariate regression to identify key molecular descriptors influencing bioactivity .
Q. How can researchers mitigate challenges in scaling up spirocyclic indole synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps.
- Catalyst recycling : Immobilized acidic ionic liquids reduce waste in multi-step reactions.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
